Hexamethylenediamine
Overview
Description
Hexamethylene diamine, also known as hexane-1,6-diamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This colorless solid, which can appear yellowish in some commercial samples, has a strong amine odor. Hexamethylene diamine is primarily used in the production of polymers, particularly nylon 66 .
Mechanism of Action
1,6-Hexanediamine, also known as 1,6-Diaminohexane or Hexamethylenediamine, is an organic compound with the formula H2N(CH2)6NH2 . This compound plays a significant role in the production of polymers, particularly in the synthesis of nylon .
Target of Action
1,6-Hexanediamine primarily targets the formation of polymers. It is difunctional in terms of the amine groups and tetrafunctional with respect to the amine hydrogens . This allows it to interact effectively with other compounds in the creation of polymer structures.
Mode of Action
The compound interacts with its targets through a process known as polycondensation . In the production of nylon 66, for example, 1,6-Hexanediamine condenses with adipic acid, leading to the formation of the polymer . The molecule’s diamine structure, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups, is crucial for this interaction .
Biochemical Pathways
1,6-Hexanediamine affects the biochemical pathway involved in the synthesis of nylon 66 . The compound’s interaction with adipic acid in this pathway leads to the formation of the nylon polymer . Additionally, it has been found to have an anti-proliferative effect on cell growth through antizyme induction .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,6-Hexanediamine is limited. Its solubility in water suggests that it could be readily absorbed and distributed in aquatic environments .
Result of Action
The primary result of 1,6-Hexanediamine’s action is the formation of polymers, such as nylon 66 . On a cellular level, it has been found to have an anti-proliferative effect, influencing cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Hexanediamine. For instance, it has been found to adsorb into sediment and suspended solids in aquatic environments, suggesting that its action may be influenced by the presence of these materials . Additionally, its volatility is low, indicating that it is likely to remain stable in various environmental conditions .
Biochemical Analysis
Biochemical Properties
1,6-Hexanediamine is a linear aliphatic diamine. It reacts with various inorganic acids to afford mono and diacid salts . It contains a total of 23 bonds; 7 non-H bonds, 5 rotatable bonds, and 2 primary amines (aliphatic) .
Cellular Effects
1,6-Hexanediamine has been found to have significant effects on cellular processes. In a study, it was found that short-term exposure to 1.5% 1,6-Hexanediamine dissolved biomolecular condensates whereas long-term exposure caused aberrant aggregation without affecting cell viability . It has also been found to have anti-proliferative effects on cell growth .
Molecular Mechanism
The molecular mechanism of 1,6-Hexanediamine is primarily through its interactions with other biomolecules. It is known to interfere with weak hydrophobic protein-protein or protein-RNA interactions . This interference can disrupt several biomolecular condensates, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1,6-Hexanediamine in laboratory settings have been found to change over time. Short-term exposure to 1.5% 1,6-Hexanediamine can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 1,6-Hexanediamine in animal models are limited, it is known that the compound has been used in toxicity studies . The effects of the compound can vary depending on the dosage and the duration of exposure.
Metabolic Pathways
1,6-Hexanediamine is a secondary metabolite . Detailed information about the specific metabolic pathways that 1,6-Hexanediamine is involved in is currently limited.
Preparation Methods
Hexamethylene diamine is synthesized through the hydrogenation of adiponitrile. The reaction is typically conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron . An alternative method employs Raney nickel as the catalyst and uses hexamethylene diamine itself as the solvent, operating without ammonia and at lower pressure and temperature . Industrial production methods focus on optimizing yield and minimizing side products, such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) .
Chemical Reactions Analysis
Hexamethylene diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexamethylene diisocyanate, a key monomer in polyurethane production.
Reduction: The compound itself is produced by the reduction of adiponitrile.
Substitution: Hexamethylene diamine can react with acids to form salts and with acyl chlorides to form amides.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents for oxidation, and acyl chlorides for substitution reactions. The major products formed from these reactions are hexamethylene diisocyanate and various amides .
Scientific Research Applications
Hexamethylene diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexamethylene diamine is unique among diamines due to its six-carbon chain, which provides flexibility and reactivity. Similar compounds include:
Pentylamine: A five-carbon chain amine with similar reactivity but different physical properties.
Cadaverine: A diamine with a five-carbon chain, known for its role in biological systems.
Methylhexanamine: A derivative with additional methyl groups, used in various industrial applications.
These compounds share some chemical properties with hexamethylene diamine but differ in their specific applications and physical characteristics.
Properties
IUPAC Name |
hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Related CAS |
2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride) | |
Record name | Hexamethylene diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |
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DSSTOX Substance ID |
DTXSID5024922 | |
Record name | 1,6-Hexanediamine | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid. | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-Hexanediamine | |
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Record name | 1,6-Diaminohexane | |
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Record name | 1,6-HEXANEDIAMINE | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | HEXAMETHYLENE DIAMINE | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Flash Point |
178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-Diaminohexane | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Density |
(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C | |
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Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01 | |
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Vapor Pressure |
1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-HEXANEDIAMINE | |
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Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Color/Form |
COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES | |
CAS No. |
124-09-4, 73398-58-0 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
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Record name | Hexamethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylene diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, vegetable-oil, N,N'-hexanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylene diamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,6-Hexanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Hexanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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